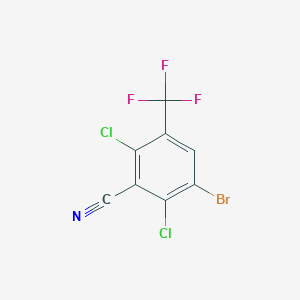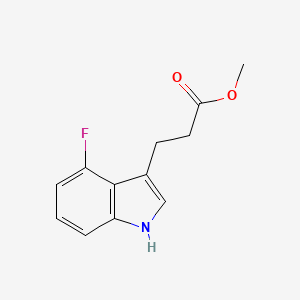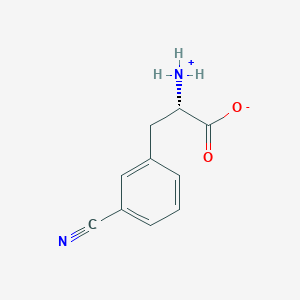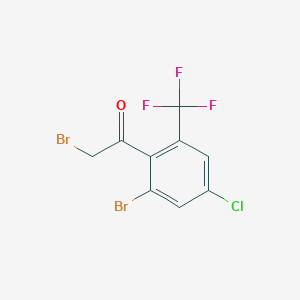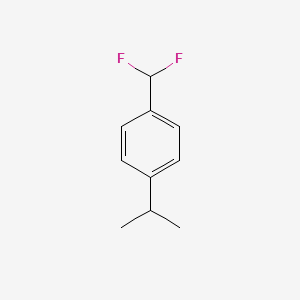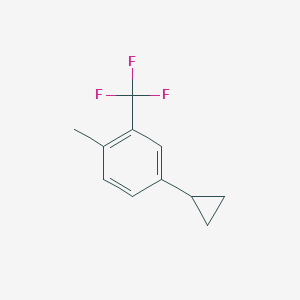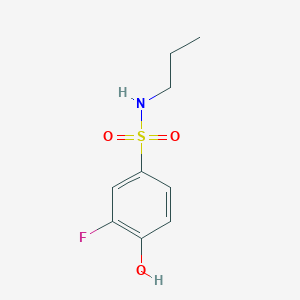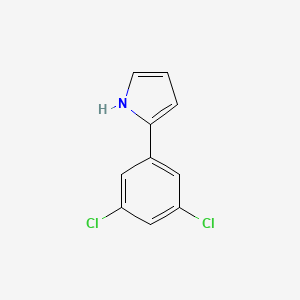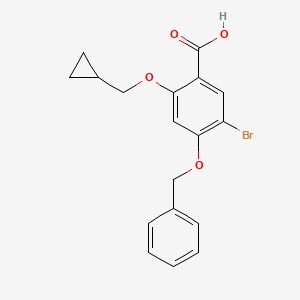
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is a complex organic compound with a unique structure that includes benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxybenzoic acid using benzyl bromide to form 4-benzyloxybenzoic acid This intermediate is then brominated to introduce the bromo group at the 5-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromo group can produce a variety of substituted benzoic acids.
Applications De Recherche Scientifique
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The benzyloxy and cyclopropylmethoxy groups can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromo and cyclopropylmethoxy groups, making it less versatile in certain applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the benzyloxy and cyclopropylmethoxy groups, limiting its potential interactions and applications.
2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: Lacks the bromo and benzyloxy groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromo, and cyclopropylmethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C18H17BrO4 |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
5-bromo-2-(cyclopropylmethoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-15-8-14(18(20)21)16(22-11-13-6-7-13)9-17(15)23-10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
Clé InChI |
AUWCOIFTTWKBJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



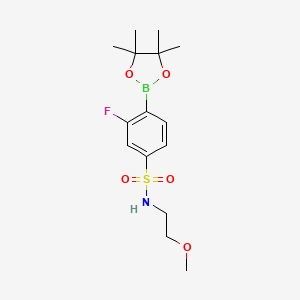


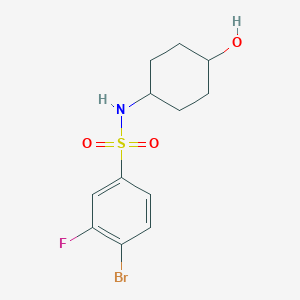
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
